![molecular formula C9H10F2O2S B2644071 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid CAS No. 2248314-14-7](/img/structure/B2644071.png)
5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid
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Description
“5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. The “difluoromethyl” group is attached to the 5th carbon of the thiophene ring, and a propyl group is attached to the 2nd carbon. The carboxylic acid group is also attached to the 3rd carbon of the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic thiophene ring and the electron-withdrawing difluoromethyl and carboxylic acid groups. These groups could potentially impact the compound’s reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene ring and the electron-withdrawing difluoromethyl and carboxylic acid groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl and carboxylic acid groups could impact properties like solubility, acidity, and stability .Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-2-propylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-2-3-6-5(9(12)13)4-7(14-6)8(10)11/h4,8H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLIBKFBQWTABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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